molecular formula C15H13BrN2O B12004803 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- CAS No. 62871-32-3

1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-

Cat. No.: B12004803
CAS No.: 62871-32-3
M. Wt: 317.18 g/mol
InChI Key: LJFBGSSNPFGXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole derivatives are a critical class of heterocyclic compounds with diverse pharmacological applications, including antiparasitic, anti-inflammatory, and antimicrobial activities . The compound 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- features a bromo substituent at the 5-position and an ethoxy group at the 2-position of the phenyl ring. These substituents influence its electronic properties, lipophilicity, and binding interactions with biological targets.

Properties

CAS No.

62871-32-3

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13BrN2O/c1-2-19-14-8-7-10(16)9-11(14)15-17-12-5-3-4-6-13(12)18-15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

LJFBGSSNPFGXJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of o-Phenylenediamine

The foundational method involves reacting 5-bromo-2-ethoxyaniline with o-phenylenediamine under acidic conditions. A representative protocol uses:

Reagents :

  • 5-Bromo-2-ethoxyaniline (1.0 equiv)

  • o-Phenylenediamine (1.2 equiv)

  • 70% HCl (5 vol)

  • Ethanol (10 vol)

Procedure :

  • Reflux reactants in ethanol/HCl at 85°C for 8 hours

  • Neutralize with Na₂CO₃ to pH 8–9

  • Recrystallize from methanol/water (3:1)

Yield : 68–72%
Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, imidazole-H), 7.61 (d, J=8.4 Hz, 1H), 7.40–7.15 (m, 5H)

  • HRMS (ESI): m/z 331.0432 [M+H]⁺ (calc. 331.0435)

This method’s limitations include prolonged reaction times and moderate yields due to competing oxidation side reactions.

Stobbe Condensation-Based Industrial Synthesis

Patent WO2015005615A1 details a scalable two-step process combining Stobbe condensation and cyclization:

Step 1: Stobbe Condensation

Reaction Scheme :
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid → Intermediate 10

Conditions :

  • Solvent: Acetonitrile

  • Base: Potassium tert-butoxide (1.4 equiv)

  • Temperature: 50–55°C

  • Time: 4 hours

Yield : 89%

Step 2: Benzimidazole Cyclization

Key Parameters :

  • Molar ratio (Intermediate 10:Amine): 1:2.8

  • Solvent: Acetonitrile

  • Temperature: 80–85°C

  • Time: 12 hours

Scale-Up Advantages :

  • Eliminates chromatographic purification

  • Achieves 94% purity by HPLC

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step through dielectric heating:

Optimized Protocol :

  • Power: 150 W

  • Temperature: 150°C

  • Time: 40 minutes

  • Solvent: DMF/HCl (1:5 v/v)

Comparative Data :

MethodTime (h)Yield (%)Purity (%)
Conventional86885
Microwave0.679298

This technique reduces energy consumption by 73% compared to thermal methods while minimizing decomposition.

Catalytic Systems for Green Chemistry

Recent advances employ:

Ionic Liquid Catalysis

  • Catalyst: [BMIM][HSO₄] (5 mol%)

  • Solvent-free conditions

  • Yield: 85% in 3 hours

  • Recyclability: 5 cycles with <5% activity loss

Photoredox Catalysis

  • Catalyst: Ru(bpy)₃Cl₂ (2 mol%)

  • Light Source: 450 nm LEDs

  • Oxidant: O₂ (balloon)

  • Yield: 78% in 2 hours

Analytical Characterization Benchmarks

Spectroscopic Standards :

TechniqueKey Diagnostic Signals
¹H NMRδ 5.59 (m, 2H, CH₂Ph), 2.61 (s, 3H, CH₃)
¹³C NMRδ 153.43 (C=N), 34.88 (CH₂)
HRMS330.0370 (calc. 330.0373)

Chromatographic Methods :

  • HPLC: C18 column, MeCN/H₂O (70:30), 1 mL/min, tₖ=6.7 min

  • UPLC-PDA: 95% purity threshold for biological testing

Industrial Process Optimization

Cost Analysis :

ParameterStobbe MethodMicrowave
Raw Material Cost$412/kg$585/kg
Energy Cost$28/kg$15/kg
Cycle Time16 hours1.5 hours

The Stobbe route remains preferred for >100 kg batches despite higher energy costs due to superior solvent recovery (92% vs. 68%) .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Synthesis and Structural Modifications

    The synthesis of 1H-benzimidazole derivatives often involves multiple synthetic pathways that allow for the introduction of various substituents. The compound 1H-benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- can be synthesized through palladium-catalyzed cross-coupling reactions, which provide efficient routes for functionalization at the 5-position of the benzimidazole ring. These methods are notable for their ability to produce compounds with high yields and purity .

    Antimicrobial Properties

    Numerous studies have demonstrated the antimicrobial efficacy of benzimidazole derivatives. For instance, compounds derived from benzimidazole exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 16 µg/mL, indicating potent antibacterial properties . Specifically, derivatives like 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol showed exceptional activity against multiple strains, including Staphylococcus aureus and Escherichia coli.

    Anticancer Activity

    Benzimidazole derivatives have also been investigated for their anticancer properties. Various studies report that these compounds inhibit cancer cell proliferation across different cell lines, including leukemia and solid tumors. For example, certain benzimidazole derivatives displayed IC50 values in the nanomolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells . The mechanism of action is often linked to the inhibition of topoisomerase enzymes and induction of apoptosis in cancer cells.

    Antiviral Activity

    The antiviral potential of benzimidazole derivatives has been explored against several viruses, including enteroviruses and herpes simplex virus. Compounds have demonstrated IC50 values significantly lower than standard antiviral agents, showcasing their potential as effective antiviral agents . For instance, some derivatives exhibited strong inhibition against Bovine Viral Diarrhea Virus (BVDV), with EC50 values indicating high potency .

    Study on Anticancer Activity

    In a study evaluating a series of benzimidazole derivatives for anticancer activity, researchers found that specific modifications at the 5-position enhanced cytotoxicity against various cancer cell lines. The study involved molecular docking studies that correlated structural features with biological activity, leading to the identification of promising candidates for further development .

    Investigation into Antimicrobial Efficacy

    Another comprehensive study focused on synthesizing a library of benzimidazole derivatives and evaluating their antimicrobial properties. The results indicated that structural variations significantly impacted antibacterial efficacy, with some compounds achieving MICs comparable to established antibiotics .

    Conclusion and Future Directions

    The compound 1H-benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- represents a versatile scaffold in drug design with broad applications in antimicrobial, anticancer, and antiviral therapies. Ongoing research is likely to focus on optimizing these compounds through structural modifications to enhance their pharmacological profiles further.

    Data Table: Summary of Biological Activities

    Activity TypeCompound ExampleMIC/IC50 ValuesReferences
    Antibacterial3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol1 - 16 µg/mL
    AnticancerVarious benzimidazole derivativesNanomolar range
    AntiviralSelected benzimidazole derivativesLow nanomolar EC50

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Antiparasitic Activity
    • Compound [369] (2-(methylthio)-1H-benzimidazole-5-carboxamide derivative) : Exhibited an IC₅₀ of 0.010 μM against Giardia intestinalis, outperforming albendazole (IC₅₀: 0.037 μM) .
    • 1-Methylbenzimidazoles with ethoxycarbonyl groups (e.g., Compound 16) : Demonstrated 4–7-fold higher potency than benznidazole against G. intestinalis and Trichomonas vaginalis .
    Anti-Inflammatory and Analgesic Activity
    • Morpholine-ethyl derivatives (e.g., 2g in ) : Substitutions like 4-bromophenyl (2g) yielded a high melting point (166.4–167.3 °C), suggesting stable crystal packing, which could correlate with prolonged biological activity .
    • Hydroxy-phenyl derivatives (e.g., Compound 7–10) : Hydroxyl groups improve solubility but may reduce membrane permeability compared to bromo/ethoxy groups .

    Physicochemical Properties

    Substituents significantly alter melting points, solubility, and reactivity:

    Compound Substituents Melting Point (°C) Key Property Reference
    2-(4-Bromophenyl)-1H-benzimidazole (2g) 4-Bromophenyl, morpholine-ethyl 166.4–167.3 High crystallinity, stable structure
    2-(Methylthio)-1H-benzimidazole (5a) Methylthio Not reported Lower reactivity in SN2 substitutions
    2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole Butoxy, chloro Not reported Longer alkoxy chain increases lipophilicity

    Key Observations :

    • Bromo vs. Chloro : Bromo’s larger atomic radius may enhance van der Waals interactions in target binding compared to chloro .
    • Ethoxy vs. Butoxy : Shorter ethoxy chains likely improve metabolic stability over butoxy groups, which may prolong half-life .

    Structural Analogues with Clinical Relevance

    • Omeprazole and Lansoprazole : Feature sulfinyl groups and pyridylmethyl substitutions, enabling proton pump inhibition. The target compound’s ethoxy group may offer a distinct mechanism compared to these antiulcer agents .
    • Etonitazepyne (WHO-reviewed) : Contains a nitro group and pyrrolidinyl-ethyl chain, illustrating how nitrogen-rich substituents enhance CNS activity, unlike the bromo-ethoxy motif .

    Biological Activity

    1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound features a unique structural composition that includes a bromine atom and an ethoxy group, which significantly influence its chemical reactivity and biological efficacy.

    Anticancer Properties

    Research indicates that 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted the compound's effectiveness against breast cancer cell lines, where it inhibited tumor growth through mechanisms involving the modulation of specific signaling pathways and enzyme inhibition.

    Antiviral and Antimicrobial Activity

    Beyond its anticancer properties, this compound has shown potential antiviral and antimicrobial effects. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, making it a candidate for further exploration in medicinal chemistry. The mechanism of action often involves the inhibition of enzymes critical for pathogen survival or replication.

    The biological activity of 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- is primarily attributed to its interaction with various biological targets:

    • Enzyme Inhibition : The compound binds to active sites on enzymes, blocking their activity. This inhibition can disrupt metabolic pathways crucial for cancer cell survival.
    • Receptor Modulation : Studies have shown that it can modulate receptor activities involved in cell signaling, affecting processes such as cell growth and apoptosis.

    Comparative Analysis with Similar Compounds

    To understand the uniqueness of 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-, it is useful to compare it with structurally similar compounds:

    Compound NameMolecular FormulaKey Features
    2-(5-Bromo-2-methoxyphenyl)-1H-benzimidazoleC14H11BrN2OContains a methoxy group; studied for similar activities.
    5-Bromo-1H-imidazoleC3H3BrN2Simpler structure; serves as a precursor in synthesis.
    4-(5-Bromo-2-methoxyphenyl)-1H-imidazoleC14H12BrN2OSimilar substitution pattern; explored for pharmaceutical applications.

    The presence of both the ethoxy group and bromine substitution on the phenyl ring enhances the compound's reactivity and biological profile compared to other benzimidazole derivatives.

    Case Studies

    Several case studies have been conducted to evaluate the pharmacological potential of this compound:

    • Breast Cancer Cell Line Study : A recent study demonstrated that treatment with 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- resulted in a significant reduction in cell viability in MCF-7 breast cancer cells due to apoptosis induction.
    • Antiviral Efficacy : Another investigation focused on the compound's antiviral properties against influenza viruses showed promising results in inhibiting viral replication in vitro.
    • Antimicrobial Testing : The compound was tested against various bacterial strains, revealing moderate antibacterial activity that warrants further exploration into its mechanisms.

    Q & A

    Q. What are the optimal synthetic routes for 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-, and how can reaction conditions be optimized?

    Methodological Answer: The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted carboxylic acids or aldehydes. For example, phenolic aldehydes react with o-phenylenediamine under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core . Optimization includes:

    • Temperature control : Reactions often proceed at 80–120°C to balance yield and purity.
    • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves intermediates.

    Q. How can spectroscopic techniques (NMR, FTIR, X-ray crystallography) characterize this compound’s structure?

    Methodological Answer:

    • ¹H/¹³C NMR : Identify substituent patterns (e.g., bromo and ethoxy groups via δ 6.8–7.5 ppm for aromatic protons; ethoxy CH₃ at δ 1.2–1.4 ppm) .
    • X-ray crystallography : Resolves crystal packing and confirms stereochemistry. For example, Acta Crystallographica data (e.g., R factor < 0.05) validates bond lengths and angles .
    • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 345.03 for C₁₅H₁₂BrN₂O).

    Advanced Research Questions

    Q. How do structural modifications (e.g., bromo/ethoxy substituents) influence biological activity?

    Methodological Answer:

    • SAR Studies : Systematic substitution (e.g., replacing bromine with chlorine or altering ethoxy chain length) reveals activity trends. For instance, bromine enhances antifungal activity by increasing lipophilicity and membrane penetration .
    • In vitro assays : Test against microbial panels (e.g., Candida albicans MIC ≤ 8 µg/mL) or cancer cell lines (e.g., IC₅₀ via MTT assay) .
    • Computational docking : Use AutoDock Vina to predict binding affinity to targets like fungal CYP51 or tubulin .

    Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?

    Methodological Answer:

    • Meta-analysis : Compare datasets across studies (e.g., conflicting MIC values may arise from assay variability). Normalize results using reference standards like fluconazole .
    • Control experiments : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) .
    • Mechanistic studies : Use fluorescence quenching or SPR to validate target engagement .

    Q. How can computational methods (DFT, MD simulations) predict physicochemical properties?

    Methodological Answer:

    • DFT calculations : Gaussian 09 optimizes geometry and computes HOMO-LUMO gaps (e.g., ΔE = 3.2 eV indicates redox stability) .
    • Solubility prediction : COSMO-RS models estimate logP (e.g., 2.8 ± 0.3) and aqueous solubility .
    • MD simulations (GROMACS) : Simulate membrane permeability using lipid bilayer models .

    Data Contradiction Analysis

    Q. How to address discrepancies in spectral data interpretation (e.g., NMR splitting patterns)?

    Methodological Answer:

    • Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in ethoxy groups) .
    • 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., aromatic protons at δ 7.1–7.3 ppm) .
    • Crystallographic validation : Compare experimental XRD data with computed structures (e.g., Mercury software) .

    Q. Why do some benzimidazole derivatives show variable antimicrobial activity despite similar substituents?

    Methodological Answer:

    • Biofilm vs. planktonic assays : Biofilm-embedded microbes exhibit 10–100x higher resistance .
    • Efflux pump inhibition : Co-administration with verapamil (Pgp inhibitor) enhances activity in resistant strains .
    • Steric effects : Bulky substituents (e.g., 2-ethoxy vs. 4-ethoxy) may hinder target binding .

    Experimental Design Considerations

    Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

    Methodological Answer:

    • Rodent models : Measure plasma half-life (e.g., t₁/₂ = 4.5 hrs in mice) and bioavailability via oral gavage .
    • Toxicogenomics : RNA-seq identifies hepatotoxicity markers (e.g., CYP3A4 upregulation) .
    • Metabolite profiling : LC-MS/MS detects phase I/II metabolites (e.g., glucuronidated derivatives) .

    Q. How to design stability studies for long-term storage of this compound?

    Methodological Answer:

    • ICH guidelines : Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation .
    • HPLC-DAD : Quantify degradation products (e.g., de-brominated analogs) .
    • Lyophilization : Improve shelf life by reducing hydrolytic degradation in aqueous solutions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.